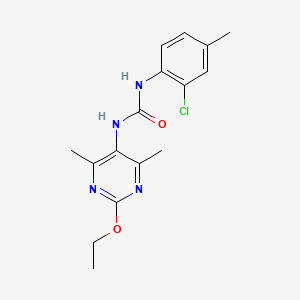
1-(2-Chloro-4-methylphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Cyclocondensation Reactions
- Cyclocondensation Reaction Studies : Research has focused on the synthesis of novel pyrimidinones using reactions involving urea and related compounds. For instance, Bonacorso et al. (2003) reported on the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating the potential for creating diverse pyrimidinone derivatives through such processes (Bonacorso et al., 2003).
Antioxidant and Anticancer Properties
- Antioxidant Activity : George et al. (2010) explored the antioxidant activity of certain pyrimidinone derivatives, highlighting the potential of urea-derived compounds in this area (George et al., 2010).
- Anticancer Investigations : Mustafa et al. (2014) synthesized urea derivatives and evaluated their enzyme inhibition and anticancer properties, suggesting their potential utility in cancer treatment (Mustafa et al., 2014).
Antimicrobial Properties
- Antimicrobial Evaluation : Rani et al. (2014) synthesized novel imidazole ureas and evaluated their antimicrobial properties, adding to the understanding of the biological applications of these compounds (Rani et al., 2014).
Environmental Degradation
- Degradation Studies : Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl, a compound similar in structure, by Aspergillus niger, shedding light on the environmental fate of such chemicals (Sharma et al., 2012).
Synthesis of Various Derivatives
- Synthesis of Urea Derivatives : Various studies have focused on the synthesis of different urea derivatives, exploring their chemical properties and potential applications in various fields. This includes work on pyridine and naphthyridine derivatives (Abdelrazek et al., 2010) and the creation of novel compounds with potential herbicidal activities (Fu-b, 2014).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-5-23-16-18-10(3)14(11(4)19-16)21-15(22)20-13-7-6-9(2)8-12(13)17/h6-8H,5H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYFNHRQDOYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=C(C=C(C=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

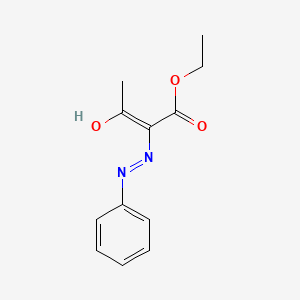

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)
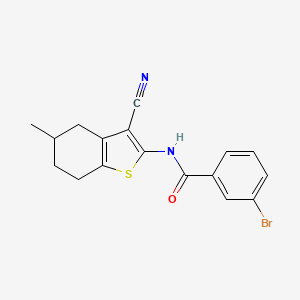
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)
![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)
![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)
![2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2798680.png)
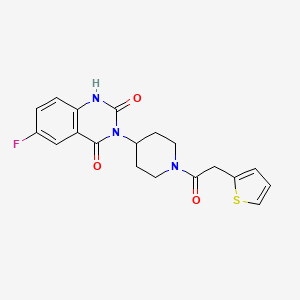
![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

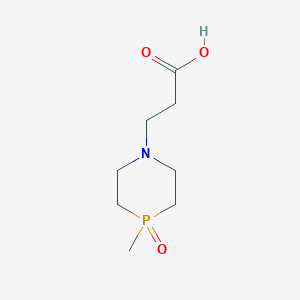
![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)